Cas no 2229660-70-0 (4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine)

4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine is a synthetic compound with notable applications in organic synthesis. It features a pyridine ring with a chloro and methyl substituents, providing unique electronic properties that enhance its reactivity. This compound is highly valued for its ability to participate in various chemical reactions, offering versatile synthetic opportunities in pharmaceuticals and materials science.
4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine structure
2229660-70-0 structure
商品名:4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
CAS番号:2229660-70-0
MF:C10H13ClN2
メガワット:196.676621198654
CID:6187399
PubChem ID:165783821

4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
    • EN300-1995792
    • 2229660-70-0
    • インチ: 1S/C10H13ClN2/c1-7(12)3-4-9-5-8(2)13-10(11)6-9/h3-7H,12H2,1-2H3/b4-3+
    • InChIKey: YMGVJZMYQRKCQT-ONEGZZNKSA-N
    • ほほえんだ: ClC1=CC(=CC(C)=N1)/C=C/C(C)N

計算された属性

  • せいみつぶんしりょう: 196.0767261g/mol
  • どういたいしつりょう: 196.0767261g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1995792-0.05g
4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
2229660-70-0
0.05g
$1308.0 2023-09-16
Enamine
EN300-1995792-1.0g
4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
2229660-70-0
1g
$1557.0 2023-05-31
Enamine
EN300-1995792-2.5g
4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
2229660-70-0
2.5g
$3051.0 2023-09-16
Enamine
EN300-1995792-0.5g
4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
2229660-70-0
0.5g
$1495.0 2023-09-16
Enamine
EN300-1995792-1g
4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
2229660-70-0
1g
$1557.0 2023-09-16
Enamine
EN300-1995792-10g
4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
2229660-70-0
10g
$6697.0 2023-09-16
Enamine
EN300-1995792-10.0g
4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
2229660-70-0
10g
$6697.0 2023-05-31
Enamine
EN300-1995792-0.25g
4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
2229660-70-0
0.25g
$1432.0 2023-09-16
Enamine
EN300-1995792-5g
4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
2229660-70-0
5g
$4517.0 2023-09-16
Enamine
EN300-1995792-0.1g
4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine
2229660-70-0
0.1g
$1371.0 2023-09-16

4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amine 関連文献

4-(2-chloro-6-methylpyridin-4-yl)but-3-en-2-amineに関する追加情報

4-(2-Chloro-6-Methylpyridin-4-yl)But-3-en-2-Amine: A Comprehensive Overview

4-(2-Chloro-6-Methylpyridin-4-yl)But-3-en-2-Amine, identified by the CAS number 2229660-70-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties, making it a subject of extensive research.

The molecular structure of 4-(2-Chloro-6-Methylpyridin-4-yl)But-3-en-2-Amine comprises a pyridine ring substituted with chlorine and methyl groups, connected to a butenamine moiety. This combination of heterocyclic and aliphatic components contributes to its distinctive reactivity and biological activity. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents.

Recent studies have focused on optimizing the synthesis of this compound, employing catalytic cross-coupling reactions and enantioselective methodologies. These advancements have not only improved the yield and purity of the compound but also opened avenues for its large-scale production. The integration of green chemistry principles in these processes has further enhanced its appeal as an environmentally friendly synthetic intermediate.

In terms of biological activity, 4-(2-Chloro-6-Methylpyridin-4-yl)But-3-en-2-Amine has demonstrated promising results in preliminary assays targeting various disease states, including cancer and neurodegenerative disorders. Its ability to modulate key cellular pathways underscores its potential as a lead compound in drug development pipelines.

The application of computational tools, such as molecular docking and quantum mechanics simulations, has provided deeper insights into the compound's interaction with biological targets. These studies have revealed critical binding motifs and highlighted opportunities for further structural modification to enhance potency and selectivity.

In conclusion, 4-(2-Chloro-6-Methylpyridin-4-yl)But-3-en-2-Amine stands as a testament to the progress in modern organic chemistry and pharmacology. Its versatile structure, coupled with cutting-edge research findings, positions it as a valuable asset in the pursuit of innovative therapeutic solutions.

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